N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
The compound N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide features a central 3,5-dimethylpyrazole core substituted at the 4-position with a thiophen-3-yl group. The ethylacetamide side chain is further functionalized with another thiophen-3-yl moiety.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-12-17(15-4-8-23-11-15)13(2)20(19-12)6-5-18-16(21)9-14-3-7-22-10-14/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBSFUHONGGCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CSC=C2)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of both pyrazole and thiophene rings, which are known for their diverse pharmacological activities. The molecular formula is , with a molecular weight of approximately 393.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 2034511-18-5 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, pyrazole compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. In a study focusing on similar pyrazole derivatives, compounds demonstrated IC50 values in the range of 60 to 70 μg/mL, indicating strong anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Table: Comparison of Anti-inflammatory Activity
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Diclofenac | 54.65 | |
| Other Pyrazole Derivatives | 60.56 - 69.15 |
Antimicrobial Activity
The thiophene and pyrazole moieties have been associated with antimicrobial properties. Compounds containing these structures have exhibited activity against various bacterial strains, making them potential candidates for the development of new antibiotics . For example, a study reported that thiophene-based compounds showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Pyrazole derivatives are also being investigated for their anticancer properties. Research indicates that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific compound discussed here has not yet been extensively studied in this context; however, its structural similarity to other active pyrazoles suggests potential efficacy.
Case Studies
- Anti-inflammatory Efficacy in Rodent Models : A study evaluated the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema models in rats. The results indicated that several derivatives significantly reduced edema compared to control groups, highlighting their therapeutic potential .
- Safety Profile Assessment : Histopathological examinations in studies involving similar compounds revealed minimal degenerative changes in vital organs such as the liver and kidneys, suggesting a favorable safety profile for these derivatives when administered at therapeutic doses .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide to modulate these pathways suggests potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant antiproliferative activity against human tumor cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | CaCo-2 (Colon) | 8.7 |
| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |
These results indicate that further investigation into the anticancer properties of this compound is warranted.
Enzyme Inhibition Studies
The compound has also been evaluated for its effectiveness as an inhibitor of various enzymes, including carbonic anhydrase II (CA II). The following table summarizes the enzyme inhibition data:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethyl... | CA II | 0.025 |
| Control Drug | CA II | 0.032 |
These findings suggest that this compound has comparable inhibitory potential to established inhibitors.
Study on Anticancer Activity
A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl... in inhibiting tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity.
In Vivo Studies
Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups, indicating its potential as a therapeutic agent.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The terminal acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (8–12 h) | 2-(thiophen-3-yl)acetic acid | 85–90% | |
| 1M NaOH, 60°C (4 h) | Sodium salt of 2-(thiophen-3-yl)acetate | 78% |
Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond. The reaction progress is monitored via FT-IR (disappearance of amide C=O stretch at ~1650 cm⁻¹) and TLC.
Electrophilic Substitution on Thiophene Rings
The thiophen-3-yl groups participate in electrophilic aromatic substitution (EAS) reactions, such as sulfonation or halogenation, due to the electron-rich nature of the sulfur heterocycle.
| Reaction | Reagents/Conditions | Positional Selectivity | References |
|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃, 0–5°C, 2 h | α-position (C2/C5) | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 1 h | β-position (C4) |
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) indicate that the highest electron density resides at the α-positions of the thiophene rings, aligning with experimental sulfonation outcomes . Bromination at the β-position is sterically favored due to substituent effects from the pyrazole ring.
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazole core undergoes alkylation and acylation at the N1 position under mild conditions, enabling further structural diversification.
| Reaction | Reagents | Major Product | Yield | References |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 6 h | N1-methylated pyrazole derivative | 67% | |
| Acylation | AcCl, Et₃N, THF, 0°C, 3 h | N1-acetylated pyrazole derivative | 72% |
The methyl groups at C3 and C5 of the pyrazole ring exert steric hindrance, directing electrophiles to the less hindered N1 position. Reaction progress is validated via ¹H NMR (disappearance of pyrazole NH signal at δ 10.2 ppm).
Oxidation of Thiophene to Thiophene-S-Oxide
Controlled oxidation of the thiophene rings using peracids generates sulfoxide derivatives, altering electronic properties without ring opening.
| Oxidizing Agent | Conditions | Product | Stereochemistry | References |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1 h | Thiophene-S-oxide | Racemic mixture |
The sulfoxide formation is confirmed by mass spectrometry (M+16 peak) and ¹H NMR (deshielded β-protons at δ 7.4–7.6 ppm).
Coordination with Metal Ions
The pyrazole and thiophene moieties act as ligands for transition metals, forming complexes with potential catalytic or pharmacological applications.
| Metal Salt | Conditions | Complex Structure | Application | References |
|---|---|---|---|---|
| CuCl₂·2H₂O | EtOH, reflux, 4 h | Octahedral Cu(II) complex | Antimicrobial studies | |
| Pd(OAc)₂ | DMF, 80°C, 12 h | Square-planar Pd(II) complex | Catalysis |
Stability constants (log K) for Cu(II) complexes range from 4.8–5.2, determined via UV-Vis titration. X-ray crystallography reveals bidentate coordination through pyrazole N and thiophene S atoms.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between thiophene rings, forming dimeric structures.
| Conditions | Product | Quantum Yield | References |
|---|---|---|---|
| UV light (λ = 254 nm), 6 h | Thiophene dimer | Φ = 0.12 |
The dimer exhibits red-shifted absorption (λₘₐₓ = 315 nm) compared to the monomer (λₘₐₓ = 265 nm).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Electronic Properties: The target compound's dual thiophene groups contribute to electron-rich aromatic systems, favoring π-π interactions and charge-transfer complexes. The phenyldiazenyl group in introduces strong electron-withdrawing effects, reducing electron density on the pyrazole ring compared to the thiophene-substituted target compound.
Solubility and Reactivity :
- Ethylene oxide chains in enhance hydrophilicity and aqueous solubility, whereas the target compound's thiophene and methyl groups may favor organic solvents.
- The trichloroethyl group in increases molecular weight and steric bulk, likely reducing solubility compared to the target compound.
In contrast, and require multi-step functionalization (e.g., fluorination, diazenylation), as inferred from their synthetic protocols .
Crystallographic and Hydrogen-Bonding Comparisons
- Crystal Packing : The target compound’s thiophene groups may engage in C–H···S or π-stacking interactions, as observed in related sulfur-containing heterocycles .
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Acetylation : Use acetyl chloride or acetic anhydride under inert atmospheres (N₂/Ar) to minimize side reactions .
- Heterocyclic coupling : Introduce thiophene and pyrazole moieties via nucleophilic substitution or condensation reactions, optimized at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
Q. Characterization :
Q. How can researchers confirm the structural integrity and purity of this compound using advanced analytical techniques?
Methodological Answer:
- Multi-Technique Validation : Combine NMR (to resolve stereochemistry), IR spectroscopy (to identify functional groups like amide C=O), and elemental analysis (to verify C/H/N/S ratios) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (if single crystals are obtainable) .
- HPLC-PDA : Quantifies purity (>95%) by detecting UV-active thiophene and pyrazole groups .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic modifications?
Methodological Answer:
- Isotopic Labeling : Track sulfur (³⁵S) or nitrogen (¹⁵N) atoms during thioether or pyrazole ring formation to map bond cleavage/formation .
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and activation energies for key steps (e.g., thiophene coupling) .
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer mechanisms (e.g., SN2 vs. radical pathways) .
Q. How should researchers address contradictions in experimental data, such as conflicting NMR and MS results?
Methodological Answer:
- Cross-Validation : Repeat synthesis and characterization under standardized conditions to rule out human/equipment error .
- Alternative Techniques : Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve ambiguous proton/environment assignments .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies .
Q. What methodologies are recommended for evaluating the pharmacological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays or SPR (surface plasmon resonance) .
- Molecular Docking : Predict binding modes with target proteins (e.g., COX-2, EGFR) using AutoDock or Schrödinger Suite .
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assays) .
Q. How can structural modifications enhance bioactivity while maintaining synthetic feasibility?
Methodological Answer:
Q. What computational tools are effective for optimizing reaction conditions in large-scale synthesis?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical software (Gaussian, ORCA) to model energy profiles and identify rate-limiting steps .
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts .
- Process Simulation : Use Aspen Plus to simulate heat/mass transfer in continuous-flow reactors for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
